molecular formula C20H16BrClN2O B11540454 2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide

2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide

Cat. No.: B11540454
M. Wt: 415.7 g/mol
InChI Key: UOJORWLUOLYDTP-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide is an organic compound that features a naphthalene ring substituted with a bromine atom and an acetohydrazide moiety linked to a chlorophenyl group via an ethylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide typically involves the following steps:

    Formation of the hydrazide: The starting material, 4-bromonaphthalene, undergoes a Friedel-Crafts acylation to introduce an acetyl group, forming 4-bromo-1-acetylnaphthalene.

    Hydrazide formation: The acetylated product is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Schiff base formation: The hydrazide is condensed with 4-chlorobenzaldehyde under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the ethylidene bridge or the aromatic rings, potentially yielding a variety of reduced derivatives.

    Substitution: The bromine and chlorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce various hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In medicinal chemistry, 2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers can modify its structure to enhance its efficacy and reduce toxicity.

Industry

In the industrial sector, this compound could be used in the development of dyes, pigments, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, disrupting normal cellular processes. The presence of the bromine and chlorine atoms can enhance its binding affinity to certain molecular targets, thereby increasing its potency.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide
  • 2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide
  • 2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide

Uniqueness

The unique combination of the bromonaphthalene and chlorophenyl groups in 2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide distinguishes it from similar compounds. This specific structure may confer distinct physical, chemical, and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H16BrClN2O

Molecular Weight

415.7 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C20H16BrClN2O/c1-13(14-6-9-16(22)10-7-14)23-24-20(25)12-15-8-11-19(21)18-5-3-2-4-17(15)18/h2-11H,12H2,1H3,(H,24,25)/b23-13+

InChI Key

UOJORWLUOLYDTP-YDZHTSKRSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=C(C2=CC=CC=C12)Br)/C3=CC=C(C=C3)Cl

Canonical SMILES

CC(=NNC(=O)CC1=CC=C(C2=CC=CC=C12)Br)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.